trans-Stilbene oxide

Description

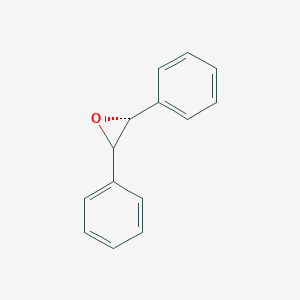

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315411 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS] | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25144-18-7, 1439-07-2 | |

| Record name | (R,R)-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene oxide, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Stilbene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-Stilbene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, (2R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of trans-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene oxide, also known as trans-2,3-diphenyloxirane, is a crucial epoxide derivative of trans-stilbene. Its rigid, three-membered oxirane ring and flanking phenyl groups confer unique chemical reactivity, making it a valuable intermediate in organic synthesis and a substrate for studying enzymatic reactions. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid.[1][2] |

| Melting Point | 65-73 °C[3][4][5] |

| Boiling Point | 273.14 °C (estimated)[5] |

| Molecular Formula | C₁₄H₁₂O[6] |

| Molecular Weight | 196.24 g/mol [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as toluene, ethanol, and ether.[1] |

| Density | 1.0405 g/cm³ (estimated)[5] |

| Refractive Index | 1.4700 (estimated)[5] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized methodologies for key experiments related to this compound.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the epoxidation of trans-stilbene using a peroxy acid, such as peracetic acid.

Materials:

-

trans-Stilbene

-

Methylene chloride

-

Peracetic acid (40% in acetic acid)

-

Sodium acetate trihydrate

-

10% aqueous sodium carbonate solution

-

Magnesium sulfate

-

Methanol

-

Hexane

-

1-L three-necked flask, stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride in the three-necked flask.

-

Cool the solution to 20°C using an ice bath.

-

Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate.

-

Add the peracetic acid solution dropwise to the stirred trans-stilbene solution over 15 minutes.

-

Stir the mixture for 15 hours, ensuring the temperature does not exceed 35°C.

-

Pour the reaction mixture into 500 ml of water and separate the organic layer.

-

Extract the aqueous phase twice with 150-ml portions of methylene chloride.

-

Combine the organic extracts and wash twice with 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.

-

Dry the organic layer over magnesium sulfate and remove the methylene chloride using a rotary evaporator.

-

Recrystallize the resulting solid from methanol (3 ml/g of product) to yield crude this compound.

-

A second recrystallization from hexane (3 ml/g of product) can be performed to obtain a sharper melting point.[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Procedure:

-

Ensure the purified this compound is thoroughly dried under reduced pressure for at least 12 hours.[1]

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a standard melting point apparatus to determine the temperature range over which the solid melts. For highly pure this compound, a sharp melting point of 68–69°C is expected.[1]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.

Procedure:

-

Dissolve a sample of this compound in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Use tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: Infrared spectroscopy identifies the functional groups present in the molecule.

Procedure:

-

Prepare a sample of this compound, typically as a KBr pellet or a mull.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Key absorptions for this compound include aromatic C-H stretching vibrations around 3034-3064 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Procedure:

-

Introduce a sample of this compound into the mass spectrometer.

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate key processes involving this compound, rendered using Graphviz (DOT language) to adhere to the specified visualization requirements.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | 1439-07-2 [chemicalbook.com]

- 6. This compound | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved Please interpret this IR. The product shown is | Chegg.com [chegg.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene oxide, a pivotal molecule in organic synthesis and stereochemical studies, presents a unique combination of a rigid oxirane ring and bulky phenyl substituents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental protocols used for its synthesis and analysis. The precise three-dimensional arrangement of its atoms dictates its reactivity and interaction with other chiral molecules, making a thorough understanding of its stereochemical properties essential for its application in fields such as medicinal chemistry and materials science.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,3R)-2,3-diphenyloxirane and its enantiomer (2S,3S)-2,3-diphenyloxirane, is a chiral epoxide. The "trans" designation indicates that the two phenyl groups are on opposite sides of the three-membered oxirane ring. This arrangement results in a C2 axis of symmetry. The molecule exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

The core structure consists of a central three-membered ring composed of one oxygen and two carbon atoms. Each of these carbon atoms is bonded to a hydrogen atom and a phenyl group. The steric hindrance between the two bulky phenyl groups in the trans configuration influences the overall conformation of the molecule.

Stereoisomers of Stilbene Oxide

Stilbene oxide can exist as three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).

-

This compound: Exists as a racemic mixture of (R,R)- and (S,S)-enantiomers.

-

cis-Stilbene Oxide: A meso compound, meaning it is achiral and has a plane of symmetry.

This guide focuses on the trans isomers due to their prevalence in many synthetic applications.

Quantitative Structural Data

The precise geometry of this compound has been determined by X-ray crystallography. This data provides invaluable insights into the bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

| Parameter | Value |

| Bond Lengths | |

| C-C (oxirane) | 1.47 Å |

| C-O (oxirane) | 1.44 Å (average) |

| C-C (phenyl) | 1.39 Å (average) |

| C-H | 0.98 Å (average) |

| Bond Angles | |

| C-O-C (oxirane) | 61.5° |

| O-C-C (oxirane) | 59.25° (average) |

| C-C-H | 117.5° (average) |

| C-C-C (phenyl) | 120° (average) |

| Dihedral Angle | |

| Phenyl-Oxirane-Phenyl | Approximately 180° |

Note: These are representative values and may vary slightly depending on the crystal packing and experimental conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | 3.87 | s | - | Oxirane Protons (CH-CH) |

| 7.33-7.41 | m | - | Phenyl Protons | |

| ¹³C | 62.9 | - | - | Oxirane Carbons (C-O) |

| 125.6 | - | - | Phenyl C-ortho | |

| 128.4 | - | - | Phenyl C-meta | |

| 128.5 | - | - | Phenyl C-para | |

| 137.2 | - | - | Phenyl C-ipso |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃. The singlet for the oxirane protons in the ¹H NMR spectrum is a characteristic feature of the trans isomer due to the C2 symmetry, making the two protons chemically and magnetically equivalent.

Experimental Protocols

Synthesis of this compound via Epoxidation of trans-Stilbene

Principle: The most common method for synthesizing this compound is the epoxidation of trans-stilbene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane (DMDO). The reaction proceeds via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the double bond of the alkene.

Detailed Protocol (using DMDO):

-

Preparation of DMDO solution: A solution of dimethyldioxirane (DMDO) in acetone is prepared by the reaction of oxone (potassium peroxymonosulfate) with sodium bicarbonate in acetone.

-

Reaction Setup: In a round-bottom flask, dissolve trans-stilbene (1 equivalent) in acetone.

-

Epoxidation: To the stirred solution of trans-stilbene, add the freshly prepared DMDO solution (1.1 equivalents) dropwise at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a solvent such as ethanol or hexane to yield pure this compound as a white crystalline solid.[1]

Chiral Separation of this compound Enantiomers by HPLC

Principle: The enantiomers of this compound can be separated using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Detailed Protocol:

-

Chiral Column: A column packed with a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) is commonly used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase. The optimal composition may need to be determined empirically.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

HPLC Analysis: Inject the sample onto the chiral column. The enantiomers will be separated and detected by a UV detector (typically at 254 nm).

-

Result: The two enantiomers will appear as two distinct peaks in the chromatogram, allowing for their quantification and collection.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Stereoisomers of Stilbene Oxide

Caption: Stereoisomers of stilbene oxide.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Stereochemistry of Epoxidation

Caption: Stereospecific epoxidation of trans-stilbene.

References

An In-depth Technical Guide to the Synthesis of trans-Stilbene Oxide from trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of trans-stilbene oxide, a valuable epoxide intermediate, from its precursor trans-stilbene. The epoxidation of trans-stilbene is a fundamental organic transformation with applications in medicinal chemistry and materials science. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the process.

Synthetic Methodologies and Data Presentation

The epoxidation of trans-stilbene is most commonly achieved through the reaction of the alkene with a peroxy acid or with dimethyldioxirane (DMDO). Both methods are known for their efficiency and stereospecificity, yielding the desired trans-epoxide.[1] Below is a summary of quantitative data for these key methods.

| Method | Oxidizing Agent | Solvent(s) | Reaction Time | Yield | Reference |

| Peroxy Acid Epoxidation | Peracetic Acid | Methylene Chloride | 15 hours | 78-83% | [2] |

| Dioxirane Epoxidation | DMDO | Acetone | 6 hours | ~100% | [3][4] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible synthetic results. The following protocols are adapted from established and peer-reviewed sources.

Epoxidation using Peracetic Acid

This procedure illustrates the use of a commercially available peracetic acid solution for the epoxidation of the carbon-carbon double bond in trans-stilbene.[2]

Materials:

-

trans-Stilbene (0.3 mole, 54 g)

-

Methylene chloride (450 ml)

-

40% Peracetic acid in acetic acid (0.425 mole)

-

Sodium acetate trihydrate (5 g)

-

10% aqueous sodium carbonate

-

Magnesium sulfate

-

Methanol

-

Hexane

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride.

-

Cool the solution to 20°C using an ice bath.

-

Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate.

-

Add the peracetic acid solution dropwise to the stirred trans-stilbene solution over 15 minutes. The temperature of the reaction mixture should not exceed 35°C.

-

Stir the resulting mixture for 15 hours. The progress of the reaction can be monitored by measuring the optical density of the reaction mixture at 295 mμ.[2]

-

After the reaction is complete, pour the contents of the flask into 500 ml of water and separate the organic layer.

-

Extract the aqueous phase with two 150-ml portions of methylene chloride.

-

Combine the organic extracts and wash with two 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.

-

Dry the organic layer over magnesium sulfate and distill the methylene chloride.

-

Recrystallize the residual solid from methanol to yield 46–49 g (78–83%) of crude this compound.[2] A second recrystallization from hexane can be performed to further purify the product.

Epoxidation using Dimethyldioxirane (DMDO)

This method utilizes a solution of dimethyldioxirane in acetone to achieve a rapid and high-yielding epoxidation of trans-stilbene.[3][4] DMDO is a powerful yet mild oxidizing agent, and its use often results in a cleaner reaction with a simpler workup, as the primary byproduct is the volatile and relatively benign acetone.[5]

Materials:

-

trans-Stilbene (4.02 mmol, 0.724 g)

-

Acetone (5 ml)

-

0.062 M solution of DMDO in acetone (66 ml, 4.09 mmol)

-

Dichloromethane (30 ml)

-

Anhydrous sodium sulfate

Procedure:

-

To a magnetically stirred solution of 0.724 g (4.02 mmol) of trans-stilbene in 5 ml of acetone in a 125-ml stoppered Erlenmeyer flask, add 66 ml of a 0.062 M solution of DMDO in acetone (4.09 mmol) at room temperature.[3]

-

The progress of the reaction can be monitored by GLC analysis, which should indicate the complete conversion of trans-stilbene to the oxide within 6 hours.[4]

-

Remove the excess acetone on a rotary evaporator to obtain a white crystalline solid.

-

Dissolve the solid in 30 ml of dichloromethane and dry over anhydrous sodium sulfate.

-

Filter the drying agent and wash with dichloromethane.

-

Concentrate the solution on a rotary evaporator to yield an analytically pure sample of this compound (0.788 g, 100%).[3]

Reaction Mechanisms and Experimental Workflow

Understanding the underlying reaction mechanism and the overall experimental workflow is essential for optimizing reaction conditions and troubleshooting potential issues.

Reaction Mechanism: Concerted Epoxidation

The epoxidation of alkenes with peroxy acids and dioxiranes proceeds through a concerted mechanism. This means that the new carbon-oxygen bonds are formed simultaneously as the pi bond of the alkene breaks.[1][6] This concerted pathway is stereospecific, meaning that a trans-alkene will yield a trans-epoxide.[1]

Caption: Concerted mechanism for the epoxidation of trans-stilbene.

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a logical sequence of steps, from reaction setup to product isolation and characterization.

Caption: General experimental workflow for this compound synthesis.

Asymmetric Epoxidation

For applications requiring enantiomerically pure epoxides, catalytic asymmetric epoxidation methods have been developed. These methods often employ chiral catalysts, such as C2 symmetric chiral ketones, in conjunction with an oxidant like Oxone, to achieve high enantioselectivities in the epoxidation of trans-stilbenes.[7][8] Chiral manganese-porphyrin complexes have also been utilized as photocatalysts for the asymmetric epoxidation of trans-stilbene using molecular oxygen.[9] These advanced methods provide access to specific enantiomers of this compound, which can be critical in drug development and other stereoselective applications.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and exploration of advanced catalytic systems may be necessary.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1439-07-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dimethyldioxirane - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocatalytic asymmetric epoxidation of trans-stilbene with manganese–porphyrin/graphene-oxide nanocomposite and molecular oxygen: axial ligand effect - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Epoxidation of trans-Stilbene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing synthetically versatile epoxide intermediates. trans-Stilbene serves as a key prochiral substrate for studying the mechanisms and stereochemical outcomes of various epoxidation methodologies. This technical guide provides a detailed examination of the core mechanisms governing the epoxidation of trans-stilbene, with a focus on concerted and catalytic pathways. It includes a comparative analysis of different epoxidizing systems, detailed experimental protocols for key reactions, and quantitative data on yields and selectivity to facilitate methodological selection for research and development applications.

Core Epoxidation Mechanisms

The conversion of the π-bond of trans-stilbene into an epoxide ring can proceed through several distinct mechanistic pathways, primarily categorized as concerted or stepwise. The choice of oxidant and catalyst dictates the operative mechanism, which in turn governs the stereochemical outcome of the reaction.

Concerted "Butterfly" Mechanism: Peroxy Acid Epoxidation

Epoxidation using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and well-understood method.[1][2][3] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.[4] In this single-step process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[1][2] Simultaneously, a series of bond formations and breakings occur within a cyclic transition state, leading to the formation of the epoxide and a carboxylic acid byproduct.[1]

A key feature of this mechanism is its stereospecificity. The geometry of the starting alkene is retained in the product; thus, trans-stilbene exclusively yields trans-stilbene oxide.[2][3][4] This is because all bond-forming and bond-breaking events happen concurrently, preventing any bond rotation in intermediates that would lead to stereochemical scrambling.[2]

Caption: Logical flow of the concerted epoxidation mechanism.

Catalytic Epoxidation Mechanisms

Catalytic systems offer the significant advantage of enantioselectivity, enabling the synthesis of specific epoxide enantiomers from prochiral alkenes like trans-stilbene. These reactions often involve metal-based catalysts that generate a high-valent metal-oxo species as the active oxidant.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex to achieve high enantioselectivity.[5][6][7] While the precise mechanism has been a subject of extensive study and debate, a simplified catalytic cycle can be described. The Mn(III) precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to a reactive Mn(V)-oxo species.[5][8]

The transfer of the oxygen atom from the Mn(V)-oxo intermediate to the alkene can follow several proposed pathways, including:

-

Concerted Pathway: A direct, synchronous transfer of the oxygen atom to the double bond.

-

Metalla-oxetane Pathway: Formation of a four-membered ring intermediate containing the manganese atom, which subsequently collapses to the epoxide.

-

Radical Pathway: A stepwise process involving a radical intermediate, which can explain the partial loss of stereochemistry observed with some substrates (e.g., cis-stilbene).[8][9]

For many substrates, a concerted or near-concerted pathway is favored, explaining the high stereoselectivity observed.[9] The chiral salen ligand creates a sterically defined environment around the metal center, forcing the alkene to approach from a specific face, thereby dictating the stereochemistry of the resulting epoxide.[8]

Caption: Simplified catalytic cycle for the Jacobsen epoxidation.

Hydrogen peroxide is an attractive "green" oxidant, with water as its only byproduct.[10] Various transition metal complexes (e.g., based on iron, molybdenum, tungsten) can catalyze the epoxidation of alkenes using H₂O₂.[3][9][11] These systems typically involve the formation of a metal-peroxo or metal-oxo species that performs the oxygen transfer. The reaction conditions, such as solvent and the presence of additives, can significantly influence the reaction's efficiency and selectivity. For instance, an iron(III)-based system showed 100% conversion and 100% yield of this compound when heated to 62°C.[9]

Quantitative Data Summary

The efficiency of trans-stilbene epoxidation varies significantly with the chosen methodology. The following table summarizes representative quantitative data from the literature to allow for easy comparison.

| Epoxidizing Agent/Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Enantiomeric Excess (ee%) | Reference |

| Peracetic Acid | - | Methylene Chloride | < 35 | 15 | > 97 | 70-75 | - | N/A | [12] |

| Dimethyldioxirane (DMDO) | Generated in situ | Acetone | RT | 16 | - | 98 | - | N/A | [13] |

| FeCl₃·6H₂O | H₂O₂ (30%) | Acetone | 62 | 21 | 100 | 100 | 100 | N/A | [9] |

| Au/Al₄Ga₂O₉ | TBHP / Air | Methylcyclohexane | 80 | 10 | ~95 | ~90 | ~95 | N/A | [14] |

| [Ru-(pybox)(pydic)] | PhI(OAc)₂ | - | - | - | - | 80 | - | 63 | |

| Chiral Mn(salen) | Iodosylbenzene | - | - | - | - | - | - | 70 (from Z-stilbene) |

Note: Reaction conditions and analytical methods may vary between studies, affecting direct comparability. "N/A" indicates data not applicable (for achiral methods) or not reported.

Detailed Experimental Protocols

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from established procedures for peroxy acid epoxidation.

Materials:

-

trans-Stilbene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve trans-stilbene (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: In a separate container, dissolve m-CPBA (1.1-1.2 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the stirring solution of trans-stilbene at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the trans-stilbene spot and the appearance of the this compound product spot. The reaction is typically complete within a few hours.

-

Workup - Quenching: Upon completion, cool the reaction mixture in an ice bath. To quench the excess m-CPBA, slowly add saturated sodium sulfite solution and stir for 20-30 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and water (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from methanol or hexane) to yield pure this compound.[12]

Protocol 2: In Situ Epoxidation using Oxone® and Acetone (Generates DMDO)

This protocol describes the in situ generation of dimethyldioxirane (DMDO) for the epoxidation of trans-stilbene, offering a milder alternative to m-CPBA.[2][5]

Materials:

-

trans-Stilbene

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask, charge trans-stilbene (1.0 eq), acetone, and deionized water. The solvent system is typically a biphasic mixture (e.g., acetonitrile/water or acetone/water).[5]

-

Buffer Addition: Add sodium bicarbonate to the mixture to maintain a neutral to slightly basic pH (pH ~7.5) throughout the reaction.

-

Oxidant Addition: To the vigorously stirring mixture, add Oxone® (1.5-2.0 eq) portion-wise over an extended period (e.g., 1-3 hours) at room temperature. A slow evolution of gas may be observed.[5]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Extraction: Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude epoxide, which can be further purified if necessary.[5]

Mandatory Visualizations: Workflows and Logical Relationships

Caption: Generalized experimental workflow for trans-stilbene epoxidation.

Conclusion

The epoxidation of trans-stilbene is a mechanistically rich and synthetically important reaction. The choice between a classic concerted approach with peroxy acids and a modern catalytic method depends on the desired outcome. For stereospecific synthesis of this compound, m-CPBA or DMDO provide reliable and high-yielding routes. When enantioselectivity is the primary goal, chiral catalytic systems such as the Jacobsen-Katsuki catalyst are indispensable, offering access to enantiopure epoxides that are crucial building blocks in pharmaceutical and fine chemical synthesis. This guide provides the foundational mechanistic knowledge, comparative data, and practical protocols to aid researchers in navigating these powerful synthetic methodologies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

The Solubility of Trans-Stilbene Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-stilbene oxide in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for the precise quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound, also known as trans-2,3-diphenyloxirane, is a derivative of trans-stilbene. It is a white to light yellow crystalline solid at room temperature. The presence of the epoxide ring makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in various chemical processes, including reaction setup, purification, and formulation.

Solubility of this compound

While precise quantitative solubility data is not extensively documented, qualitative information is available from various chemical suppliers and databases. The general principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule with some capacity for hydrogen bonding through its oxygen atom, will exhibit greater solubility in nonpolar and moderately polar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in several organic solvents.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Toluene | C₇H₈ | Nonpolar | Soluble[1][2][3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[5] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Soluble[5] |

| Water | H₂O | Polar Protic | Sparingly Soluble[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any remaining microscopic solid particles.

-

Determine the mass of the filtered solution.

-

Dilute a known mass or volume of the filtered saturated solution with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV or GC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of trans-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

trans-Stilbene oxide is a valuable epoxide intermediate in organic synthesis, frequently utilized in the development of novel therapeutic agents and other complex molecules. Its reactivity, however, necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and toxicological information, to ensure the well-being of laboratory personnel.

Core Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Appearance | White crystalline powder | [2] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Melting Point | 65-67 °C | [3] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

| Vapor Pressure | Not available | [2] |

| Vapor Density | Not available | [2] |

| RTECS Number | DT4391500 | [2][4] |

Toxicological Data

While comprehensive toxicological data for this compound is limited, the available information indicates potential for adverse health effects.

| Toxicity Metric | Value | Species | Route | Source |

| Intraperitoneal Toxicity | 100 mg/kg | Mouse | Intraperitoneal | [1][5] |

| Intraperitoneal Toxicity | 393 mg/kg | Rat | Intraperitoneal | [1][5] |

| Oral LD50 | Not available | - | - | [2] |

| Dermal LD50 | Not available | - | - | |

| Inhalation LC50 | Not available | - | - |

It is important to note that the toxicological properties of this compound have not been fully investigated[2]. The provided intraperitoneal toxicity data suggests that the compound can elicit systemic effects.

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the safety of chemical substances. For a compound like this compound, the following OECD guidelines would be relevant for evaluating its irritation potential.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedures for assessing the potential of a substance to cause reversible inflammatory changes to the skin. The methodology involves the application of the test substance to the skin of a laboratory animal, typically a rabbit, followed by observation for signs of erythema (redness) and edema (swelling) over a set period.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce reversible changes in the eye. The procedure involves instilling the test substance into the conjunctival sac of one eye of an animal, usually a rabbit, and observing for effects on the cornea, iris, and conjunctiva.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following diagram illustrates the essential personal protective equipment required when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

-

Eyewash Stations and Safety Showers: These emergency facilities should be readily accessible in areas where this compound is handled.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing[2].

-

Avoid the generation of dust[2].

-

Wash hands thoroughly after handling the substance[2].

-

Keep the container tightly closed when not in use[2].

Storage

-

Store in a cool, dry, and well-ventilated area[2].

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed promptly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, the consistent use of personal protective equipment, adherence to proper handling and storage protocols, and preparedness for emergency situations are essential for mitigating risks in the research and development environment. This guide serves as a foundational resource for professionals working with this compound, promoting a culture of safety in the laboratory.

References

The Biological Activity of trans-Stilbene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene oxide (TSO), a derivative of the stilbenoid family, has emerged as a significant modulator of key cellular signaling pathways involved in xenobiotic metabolism and cellular defense. This technical guide provides an in-depth overview of the biological activities of TSO, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Core Biological Activities: Induction of Xenobiotic Metabolism

The primary biological activity of this compound lies in its ability to induce the expression of a wide array of genes encoding drug-metabolizing enzymes and transporters.[1][2] This induction is primarily mediated through the activation of two critical transcription factors: the Constitutive Androstane Receptor (CAR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Activation of the Constitutive Androstane Receptor (CAR) Signaling Pathway

This compound is recognized as a phenobarbital-like inducer of cytochrome P450 enzymes.[1] Its mechanism of action involves the activation of the Constitutive Androstane Receptor (CAR). Upon activation by TSO, CAR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, initiating their transcription.

The activation of CAR by TSO leads to the increased expression of several key enzymes and transporters involved in Phase I and Phase II metabolism, as well as drug transport.[2]

Activation of the Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

In addition to its effects on CAR, this compound also activates the Nrf2 signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. TSO, likely through an indirect mechanism, disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This pathway is a critical component of the cellular defense against oxidative stress and leads to the upregulation of a battery of cytoprotective genes.[1]

Quantitative Data on Biological Activity

Table 1: Induction of Gene Expression by this compound in Mouse Liver [1]

| Gene | Function | Fold Induction (TSO vs. Control) | CAR-Dependent |

| Cyp2b10 | Phase I Metabolism | Increased | Yes |

| Epoxide Hydrolase | Phase II Metabolism | Increased | Yes |

| Nqo1 | Phase II Metabolism | Increased | No |

| Mrp3 | Drug Transport | Increased | No |

| Heme oxygenase-1 | Cellular Defense | Increased | Not Determined |

| Ugt1a6 | Phase II Metabolism | Increased | Not Determined |

| Ugt2b5 | Phase II Metabolism | Increased | Not Determined |

| Mrp2 | Drug Transport | Increased | Not Determined |

Table 2: EC50 Values for Nrf2 Activation by Substituted trans-Stilbenes [3]

| Compound | Substitution | EC50 (µM) |

| trans-Stilbene | Unsubstituted | > 50 |

| 4-Fluoro-trans-stilbene | 4-F | 10.5 |

| 4,4'-Difluoro-trans-stilbene | 4,4'-diF | 4.5 |

| 3,5-Dimethoxy-trans-stilbene | 3,5-di(OCH3) | 3.8 |

| This compound | - | Not Reported |

Note: The EC50 values were determined using a luciferase reporter assay in HepG2 cells.[3]

Signaling Pathways

The signaling pathways activated by this compound are central to its biological effects. The following diagrams illustrate the activation of the CAR and Nrf2 pathways.

References

- 1. This compound induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of genes for metabolism and transport by this compound in livers of Sprague-Dawley and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-stilbene oxide molecular weight and formula

An In-Depth Technical Guide to trans-Stilbene Oxide

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Molecular and Physical Properties

This compound is an organic compound that serves as a key intermediate in various chemical syntheses.[1] Its core properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O[2][3][4][5] |

| Molecular Weight | 196.24 g/mol [2][3][6] |

| CAS Number | 1439-07-2[3][5][6] |

| Appearance | White to light yellow crystalline powder[2][6] |

| Melting Point | 65-67 °C[3][6] |

| Solubility | Soluble in Toluene[3][6] |

| IUPAC Name | (2S,3S)-2,3-diphenyloxirane[2] |

Experimental Protocol: Synthesis of this compound via Epoxidation

This section details a common and effective method for the synthesis of this compound from trans-stilbene using dimethyldioxirane (DMDO) as the oxidizing agent. This procedure is noted for yielding an analytically pure sample.[6][7]

Materials:

-

trans-Stilbene (0.724 g, 4.02 mmol)

-

Acetone (5 mL)

-

Dimethyldioxirane (DMDO) in acetone solution (0.062 M, 66 mL, 4.09 mmol)

-

Dichloromethane (CH₂Cl₂) (30 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 125-mL stoppered Erlenmeyer flask, dissolve 0.724 g (4.02 mmol) of trans-stilbene in 5 mL of acetone.[6][7] The solution should be magnetically stirred at room temperature (approximately 20 °C).[6]

-

Epoxidation: To the stirred solution of trans-stilbene, add 66 mL (4.09 mmol) of a 0.062 M solution of DMDO in acetone.[6][7]

-

Reaction Monitoring: The progress of the reaction can be monitored using Gas-Liquid Chromatography (GLC) analysis.[6][7] The conversion of trans-stilbene to this compound is expected to be complete within 6 hours.[6][7]

-

Solvent Removal: Once the reaction is complete, remove the excess acetone using a rotary evaporator at 20 °C and 15 mm Hg.[6] This will yield a white crystalline solid.[6][7]

-

Workup and Drying: Dissolve the solid residue in 30 mL of dichloromethane (CH₂Cl₂).[6][7] Dry the solution over anhydrous sodium sulfate (Na₂SO₄).[6][7]

-

Isolation of Product: Filter the mixture to remove the drying agent, and wash the filter cake with additional CH₂Cl₂.[7] Combine the filtrates and concentrate the solution on a rotary evaporator.[6][7] Remove the remaining solvent under reduced pressure (20 °C, 15 mmHg) to obtain the analytically pure this compound (0.788 g, 100% yield).[6][7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from trans-stilbene.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 1439-07-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 1439-07-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Photochemical Properties of trans-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene oxide, an epoxide derivative of trans-stilbene, exhibits a rich and complex photochemistry that has been the subject of significant research. Upon absorption of ultraviolet (UV) light, this molecule undergoes a variety of transformations, primarily initiated by the cleavage of the oxirane ring. These photochemical reactions lead to the formation of highly reactive transient intermediates, which can then engage in subsequent thermal or photochemical processes, or be trapped by other molecules. Understanding the intricate photochemical pathways of this compound is crucial for its application in various fields, including organic synthesis, materials science, and as a probe for biological systems.

This technical guide provides a comprehensive overview of the core photochemical properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key reaction pathways.

Photochemical Reactions of this compound

The primary photochemical process of this compound upon UV irradiation is the cleavage of the C-C bond of the oxirane ring, leading to the formation of a carbonyl ylide. This reaction can proceed from both the excited singlet and triplet states of the molecule, with different stereochemical outcomes. An alternative photochemical pathway involves the cleavage of a C-O bond, leading to the formation of phenylcarbene and benzaldehyde.

Formation of Carbonyl Ylides

Upon direct or triplet-sensitized photolysis, this compound undergoes an electrocyclic ring-opening to generate a carbonyl ylide intermediate. The stereochemistry of the resulting ylide is dependent on the multiplicity of the excited state from which it is formed.

-

From the Singlet Excited State (Direct Photolysis): Direct irradiation of this compound leads to the formation of a stereospecific carbonyl ylide. This reactive intermediate can be trapped by dipolarophiles, such as electron-deficient olefins, to yield tetrahydrofuran adducts in moderate yields.[1]

-

From the Triplet Excited State (Sensitized Photolysis): In the presence of a triplet sensitizer, the photochemical reaction of this compound also produces a carbonyl ylide. Reactions proceeding through the triplet state have been shown to lead to quantitative yields of trapped adducts, highlighting a synthetically useful pathway.[1]

The carbonyl ylide generated from this compound has a characteristic absorption maximum at approximately 470 nm and can be observed using transient absorption spectroscopy.[2]

Formation of Phenylcarbene

An alternative photochemical pathway for this compound involves the fragmentation of the molecule to produce phenylcarbene and benzaldehyde. The formation of phenylcarbene can be inferred through the observation of its subsequent reaction products. For instance, in acetonitrile, a nitrile ylide with an absorption maximum at 335 nm is formed from the reaction of phenylcarbene with the solvent.[2]

Signaling Pathways and Reaction Mechanisms

The photochemical transformations of this compound can be summarized in the following reaction pathways.

Quantitative Data

| Photochemical Parameter | Value | Conditions | Reference |

| Carbonyl Ylide | |||

| Absorption Maximum (λmax) | 470 nm | From this compound | [2] |

| Nitrile Ylide (from Phenylcarbene) | |||

| Absorption Maximum (λmax) | 335 nm | In acetonitrile | [2] |

| Excited State Lifetimes | |||

| S₁ State Decay (Parent Ion) | sub-450 fs, 1.5 ± 0.2 ps, >100 ps | Ultrafast UV/UV pump-probe | [3][4] |

| Triplet State Lifetime | ~120 ns | In benzene at 30°C (for stilbene) | [1] |

Experimental Protocols

The study of the photochemical properties of this compound involves a combination of steady-state irradiation experiments for product analysis and time-resolved spectroscopic techniques to investigate transient intermediates.

General Protocol for Photolysis and Product Analysis

This protocol outlines a general procedure for the photolysis of this compound and the analysis of its photoproducts.

a. Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile, benzene, or hexane) in a quartz cuvette or photoreactor. The concentration should be optimized for the specific experiment, typically in the range of 10⁻³ to 10⁻⁵ M.

-

For triplet-sensitized experiments, add a suitable sensitizer (e.g., acetone, benzophenone) in a concentration sufficient to absorb the majority of the incident light.

-

For trapping experiments, add a dipolarophile (e.g., dimethyl acetylenedicarboxylate, acrylonitrile) in excess.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove oxygen, which can quench excited states and participate in side reactions.

b. Irradiation:

-

Irradiate the sample with a UV light source. The choice of wavelength will depend on the absorption spectrum of this compound and the sensitizer, if used. A medium-pressure mercury lamp with appropriate filters or a specific wavelength LED can be used.

-

Maintain a constant temperature during irradiation using a water bath or a temperature-controlled sample holder.

-

Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by UV-Vis spectroscopy, HPLC, or GC.

c. Product Analysis and Quantification:

-

After irradiation, analyze the reaction mixture to identify and quantify the photoproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile products.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material and non-volatile products. A UV detector is typically used, and calibration curves for the starting material and known products should be prepared.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of isolated photoproducts.

Protocol for Transient Absorption Spectroscopy (Laser Flash Photolysis)

This protocol describes the setup for a laser flash photolysis experiment to detect and characterize transient intermediates.

a. Experimental Setup:

-

A pulsed laser system is used to generate a short, intense "pump" pulse to excite the sample. For this compound, a UV pump pulse (e.g., 266 nm from a Nd:YAG laser) is typically used.[3]

-

A "probe" beam, usually a broadband white light continuum generated from a portion of the laser output, is passed through the sample at a variable time delay with respect to the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay using a spectrograph and a fast detector (e.g., a CCD camera or a photodiode array).[5]

b. Data Acquisition and Analysis:

-

The sample is prepared as described in the photolysis protocol.

-

The transient absorption spectra are recorded at various time delays after the laser flash.

-

The kinetic decay of the transient species can be monitored at a specific wavelength to determine its lifetime.

-

Global analysis of the time-resolved spectral data can be used to identify the number of transient species and their interconversion kinetics.

Conclusion

The photochemistry of this compound is characterized by the efficient formation of transient intermediates, primarily carbonyl ylides and phenylcarbene, through distinct photochemical pathways from its singlet and triplet excited states. The ability to trap these reactive species has made the photolysis of this compound a valuable tool in synthetic organic chemistry. Further detailed quantitative studies on the quantum yields of product formation and the precise lifetimes of the excited states under various conditions will continue to deepen our understanding of these fundamental photochemical processes and expand their applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and utilize the rich photochemistry of this fascinating molecule.

References

In-Depth Technical Guide: trans-Stilbene Oxide

CAS Number: 1439-07-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-stilbene oxide, a key epoxide used in various scientific disciplines. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological signaling pathways and metabolic fate, making it an essential resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a diarylethene characterized by an epoxide ring attached to two phenyl groups in a trans configuration.[1] It is a white crystalline solid at room temperature and is highly soluble in many organic solvents.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1439-07-2 | [1][4] |

| Molecular Formula | C₁₄H₁₂O | [4] |

| Molecular Weight | 196.24 g/mol | [4] |

| Melting Point | 65-67 °C | [4][5] |

| Appearance | White crystalline solid | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, ether, and toluene. | [3][6][7] |

| Purity | Commercially available with >98% purity. | [4] |

Spectroscopic Data

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectra available for review. |

| ¹³C NMR | Spectra available for review. |

| IR | Key absorptions at 3064 cm⁻¹ and 3034 cm⁻¹ are attributed to aromatic C-H stretching vibrations. |

Experimental Protocols

Synthesis of this compound from trans-Stilbene

Method 1: Epoxidation with Peracetic Acid [8]

This method utilizes a commercially available peracetic acid solution for the epoxidation of the carbon-carbon double bond in trans-stilbene.

-

Materials:

-

trans-Stilbene

-

Methylene chloride

-

Peracetic acid (approx. 40% in acetic acid)

-

Sodium acetate trihydrate

-

10% aqueous sodium carbonate

-

Magnesium sulfate

-

Methanol or hexane for recrystallization

-

-

Procedure:

-

Dissolve trans-stilbene (0.3 mole) in 450 ml of methylene chloride in a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the solution to 20°C using an ice bath.

-

Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate.

-

Add the peracetic acid solution dropwise to the stirring trans-stilbene solution over 15 minutes.

-

Stir the mixture for 15 hours, ensuring the temperature does not exceed 35°C.

-

Pour the reaction mixture into 500 ml of water and separate the organic layer.

-

Extract the aqueous phase with two 150-ml portions of methylene chloride.

-

Combine the organic layers and wash with two 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.

-

Dry the organic layer over magnesium sulfate.

-

Distill the methylene chloride, removing the final traces under reduced pressure.

-

Recrystallize the residual solid from methanol or hexane to yield crude this compound (78-83% yield). A second recrystallization can be performed to sharpen the melting point.

-

Method 2: Epoxidation with Dimethyldioxirane (DMDO) [5]

This alternative method uses DMDO, which can be prepared from acetone and Oxone.

-

Materials:

-

trans-Stilbene

-

Acetone

-

Dimethyldioxirane (DMDO) solution in acetone

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a magnetically stirred solution of trans-stilbene (0.724 g, 4.02 mmol) in 5 mL of acetone, add a solution of DMDO in acetone (0.062 M, 66 mL, 4.09 mmol) at room temperature.

-

Monitor the reaction progress by GLC analysis until the conversion of trans-stilbene to the oxide is complete (approximately 6 hours).

-

Remove the excess acetone using a rotary evaporator to obtain a white crystalline solid.

-

Dissolve the solid in 30 mL of CH₂Cl₂ and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and wash with CH₂Cl₂.

-

Concentrate the solution on a rotary evaporator and remove the remaining solvent under vacuum to yield an analytically pure sample of this compound (100% yield).[9]

-

Chiral Separation of this compound Enantiomers by HPLC

The enantiomers of this compound can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

| Parameter | Condition 1 | Condition 2 |

| Column | Astec® Cellulose DMP, 15 cm x 4.6 mm I.D., 5 µm particles | CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Heptane: Isopropyl Alcohol (IPA) (90:10) | n-heptane / 2-propanol (90 / 10) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV, 230 nm | UV-VIS 254 nm |

| Injection Volume | 2 µL | 0.005 mg |

| Sample Concentration | 2 mg/mL in mobile phase | Not specified |

Biological Signaling and Metabolism

This compound is known to interact with key cellular signaling pathways and undergoes metabolic transformation, primarily in the liver.

Metabolic Activation to Estrogenic Compounds

trans-Stilbene and this compound can be metabolized by liver microsomes into hydroxylated derivatives, such as trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene.[10] These metabolites have been shown to exhibit significant estrogenic activity.[10][11] This metabolic activation is a critical consideration in toxicological and pharmacological studies.

References

- 1. This compound | C14H12O | CID 91504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 3. CAS 1439-07-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 1439-07-2 [sigmaaldrich.com]

- 5. This compound | 1439-07-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(1439-07-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

Methodological & Application

Application Note: Synthesis of trans-Stilbene Oxide via Epoxidation with m-CPBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of trans-stilbene oxide through the epoxidation of trans-stilbene using meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are crucial intermediates in organic synthesis and drug development, valued for their reactivity as electrophiles. The described method is a reliable and stereospecific reaction, yielding the trans product.[1][2] This application note includes a detailed experimental procedure, safety precautions, purification techniques, and characterization data.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic chemistry, providing access to highly versatile epoxide intermediates. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its relative stability, commercial availability, and effectiveness in converting alkenes to epoxides.[3] The reaction with trans-stilbene proceeds via a concerted mechanism, ensuring a syn-addition of the oxygen atom to the double bond and preserving the stereochemistry of the starting alkene.[1] The resulting this compound is a valuable building block in the synthesis of various fine chemicals and pharmaceutical compounds.[4][5]

Reaction Scheme and Mechanism

The epoxidation of trans-stilbene with m-CPBA proceeds through a concerted transition state, often referred to as the "butterfly mechanism." In this single-step process, the peroxyacid transfers an oxygen atom to the alkene pi-bond.[1] The C-C pi bond of the alkene breaks as two new C-O single bonds form on the same face of the original double bond.[1] The weak O-O bond of the peroxyacid is cleaved, and the byproduct, m-chlorobenzoic acid, is formed.[1]

Caption: Reaction mechanism for m-CPBA epoxidation.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | CAS No. | Notes |

| trans-Stilbene | C₁₄H₁₂ | 180.25 | >96% | 103-30-0 | Can be recrystallized from ethanol for higher purity.[6] |

| m-CPBA | C₇H₅ClO₃ | 172.57 | ~77% | 937-14-4 | Typically supplied wet to reduce shock sensitivity. Store refrigerated.[7][8] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 75-09-2 | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 144-55-8 | For aqueous wash to remove acidic byproduct. |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | 7487-88-9 | Drying agent. |

| Methanol or Hexane | CH₃OH / C₆H₁₄ | - | Reagent Grade | - | Recrystallization solvent.[6] |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

Melting point apparatus

-

NMR spectrometer

Experimental Protocol

This protocol is adapted from established procedures for alkene epoxidation.[3][6]

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve trans-stilbene (e.g., 5.0 g, 27.7 mmol) in dichloromethane (100 mL).

-

Reagent Addition: Cool the flask in an ice bath. While stirring, add m-CPBA (e.g., ~77% purity, 6.8 g, ~30.5 mmol, 1.1 equivalents) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture again in an ice bath. To quench any unreacted peroxyacid, slowly add a saturated aqueous solution of sodium bicarbonate (~50 mL). The m-chlorobenzoic acid byproduct will be neutralized and extracted into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with a saturated sodium bicarbonate solution (2 x 50 mL) and then once with water (50 mL).[6]

-